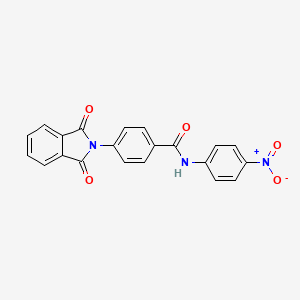
4-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature . For instance, 7-acetyl-4-cyano-1,6-dimethyl-6-hydroxy-8-(3- and -4-nitrophenyl)-5,6,7,8-tetrahydrosoquinoline-3(2H)-thiones 2a,b were synthesized via cyclocondensation reaction of 2,4-diacetyl-5-hydroxy-5-methyl-3-(3- and -4-nitrophenyl)cyclohexanones 1a,b with cyanothioacetamide .Molecular Structure Analysis
While the exact molecular structure of 4-NBP is not available, a similar compound, (1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-nitrophenyl)prop-2-enoate, has been analyzed . It has a molecular formula of C18H12N2O6 and a molecular weight of 352.3 g/mol .Chemical Reactions Analysis
The chemical reactions involving similar compounds have been studied . For example, compounds 2a,b reacted with ethyl iodide, 2-chloroacetamide, or its N-aryl derivatives in the presence of sodium acetate trihydrate to give 3-ethylthio-5,6,7,8-tetrahydroisoquinoline 3 and (5,6,7,8-tetrahydroisoquinolin-3-ylthio)acetamides 5a-i .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, (1,3-dioxoisoindol-2-yl)methyl (E)-3-(4-nitrophenyl)prop-2-enoate, have been analyzed . It has a molecular weight of 352.3 g/mol, XLogP3 of 3.1, hydrogen bond donor count of 0, hydrogen bond acceptor count of 6, rotatable bond count of 5, and topological polar surface area of 110 Ų .Scientific Research Applications
Synthesis and Characterization of Polyamides : Faghihi et al. (2010) explored the synthesis of optically active polyamides containing 4-nitro-1,3-dioxoisoindolin-2-yl groups. These polyamides showed solubility in polar organic solvents and were characterized using FT-IR spectroscopy, specific rotation, and thermogravimetric analysis (Faghihi, Absalar, & Hajibeygi, 2010).
Antibacterial and Antifungal Activities : Patel and Dhameliya (2010) synthesized compounds involving 4-(1,3-dioxoisoindolin-2-yl) and evaluated their antibacterial and antifungal activities, suggesting potential antimicrobial applications (Patel & Dhameliya, 2010).
Fluorescent Chemosensing Properties : Devaraj and Kandaswamy (2013) reported on the fluorescent chemosensing properties of isoindoline-based receptors for ions like F- and Cu2+. These compounds showed significant response and fluorescence enhancement in the presence of these ions (Devaraj & Kandaswamy, 2013).
Crystal Structure Analysis : Bülbül et al. (2015) focused on the crystal structure, spectroscopy, and computational studies of N-(1,3-dioxoisoindolin-2yl)benzamide. This study provided insights into the molecular structure through X-ray diffraction and theoretical calculations (Bülbül et al., 2015).
HIV Integrase Strand Transfer Inhibitors : Wadhwa et al. (2019) synthesized 3-(1,3-dioxoisoindolin-2-yl)-N-substituted phenyl benzamide analogues and evaluated them as HIV integrase strand transfer inhibitors, identifying several compounds with significant inhibition activity (Wadhwa, Jain, Patel, Shinde, & Jadhav, 2019).
Anti-Leishmanial Activity : Dias et al. (2015) synthesized new nitroaromatic compounds, including derivatives of 4-(1,3-dioxoisoindolin-2yl), and evaluated their anti-leishmanial activity. Some compounds showed promise as potential drugs for veterinary use (Dias et al., 2015).
Antioxidant Activity : Tumosienė et al. (2019) synthesized 1-(5-chloro-2-hydroxyphenyl)-N-(1,3-dioxoisoindolin-2-yl)-5-oxopyrrolidine-3-carboxamide derivatives and evaluated their antioxidant activity, finding some compounds to have higher activity than ascorbic acid (Tumosienė, Kantminienė, Jonuškienė, Peleckis, Belyakov, & Mickevičius, 2019).
properties
IUPAC Name |
4-(1,3-dioxoisoindol-2-yl)-N-(4-nitrophenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H13N3O5/c25-19(22-14-7-11-16(12-8-14)24(28)29)13-5-9-15(10-6-13)23-20(26)17-3-1-2-4-18(17)21(23)27/h1-12H,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NCGCGYDZCHLEBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)C3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H13N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)-N-(4-nitrophenyl)benzamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

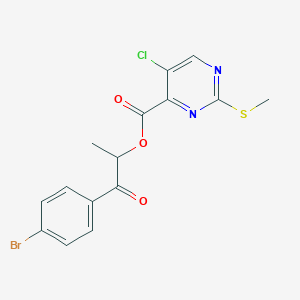
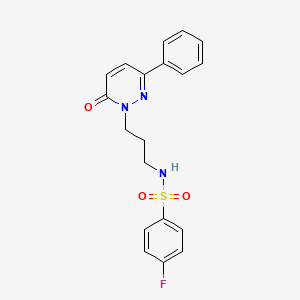
![(Z)-4-(5-(benzo[d][1,3]dioxol-5-ylmethylene)-4-oxo-2-thioxothiazolidin-3-yl)-N-(tert-butyl)butanamide](/img/structure/B2571919.png)
![N-(3-(benzo[d]thiazol-2-yl)-4-hydroxyphenyl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide](/img/structure/B2571921.png)
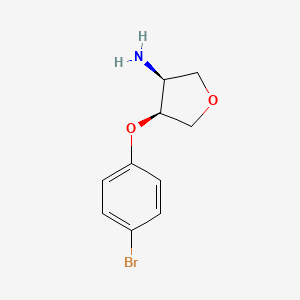
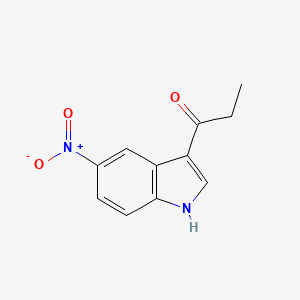
![2-((2,5-dimethylbenzyl)thio)-3-(4-(trifluoromethoxy)phenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2571927.png)
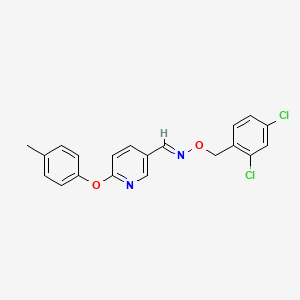
![3-benzyl-8-(2-methoxyethyl)-1,6,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2571930.png)
![N-(benzo[d]thiazol-2-yl)-2-chloro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2571931.png)
![(E)-4-chloro-N-(3,4-dimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2571932.png)
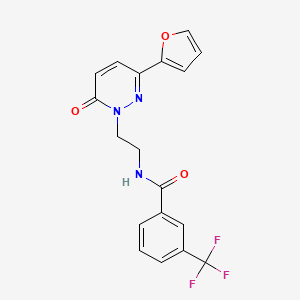
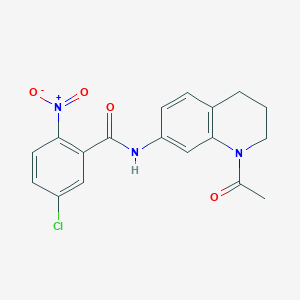
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-(phenylsulfonyl)butan-1-one](/img/structure/B2571939.png)